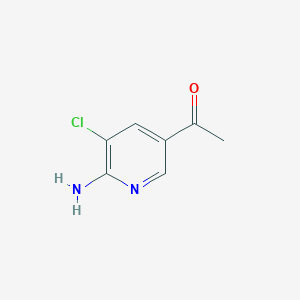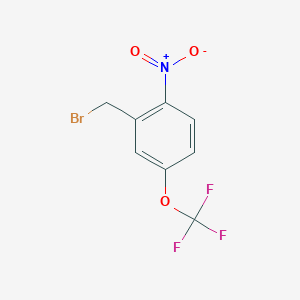
2-Nitro-5-(trifluoromethoxy)benzyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Nitro-5-(trifluoromethoxy)benzyl bromide: is an organic compound with the molecular formula C8H5BrF3NO3 It is characterized by the presence of a nitro group, a trifluoromethoxy group, and a benzyl bromide moiety
準備方法
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 2-nitro-5-(trifluoromethoxy)benzyl alcohol.
Bromination: The alcohol is then subjected to bromination using phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Reaction Conditions: The reaction mixture is stirred for a specific period, usually around 30 minutes to 1 hour, and then quenched with water. The product is extracted using an organic solvent and purified by distillation or recrystallization.
Industrial Production Methods:
Industrial production methods for 2-nitro-5-(trifluoromethoxy)benzyl bromide are similar to laboratory-scale synthesis but are optimized for larger scales. This involves using larger reaction vessels, automated control systems for temperature and reaction time, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: 2-Nitro-5-(trifluoromethoxy)benzyl bromide can undergo nucleophilic substitution reactions where the bromide group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Hydrogenation reactions are carried out under atmospheric or elevated pressure of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. Chemical reductions using SnCl2 are performed in acidic aqueous solutions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and ethers.
Reduction Products: The primary product of reduction is 2-amino-5-(trifluoromethoxy)benzyl bromide.
科学的研究の応用
Chemistry:
Synthetic Intermediate: 2-Nitro-5-(trifluoromethoxy)benzyl bromide is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: This compound is used in the synthesis of bioreductive drugs, such as nitroimidazooxazine derivatives, which have shown potential in the treatment of tuberculosis.
Industry:
作用機序
The mechanism of action of 2-nitro-5-(trifluoromethoxy)benzyl bromide primarily involves its reactivity towards nucleophiles and reducing agentsThe nitro group can undergo reduction to form an amine, which can further participate in various chemical transformations .
類似化合物との比較
2-Nitrobenzyl bromide: Similar in structure but lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)benzyl bromide: Lacks the nitro group but contains the trifluoromethoxy and benzyl bromide moieties.
Uniqueness:
2-Nitro-5-(trifluoromethoxy)benzyl bromide is unique due to the presence of both the nitro and trifluoromethoxy groups, which impart distinct electronic and steric properties.
特性
分子式 |
C8H5BrF3NO3 |
|---|---|
分子量 |
300.03 g/mol |
IUPAC名 |
2-(bromomethyl)-1-nitro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrF3NO3/c9-4-5-3-6(16-8(10,11)12)1-2-7(5)13(14)15/h1-3H,4H2 |
InChIキー |
WVEQOTDSEYBKTM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CBr)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
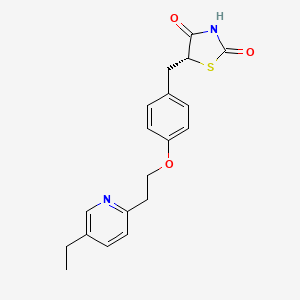

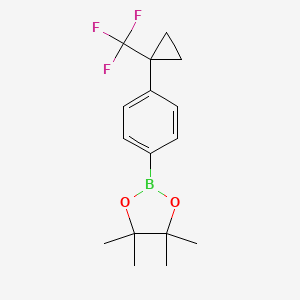
![Methyl 4-(imidazo[1,2-b]pyridazin-3-yl)thiophene-2-carboxylate](/img/structure/B8692460.png)


![N-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B8692468.png)
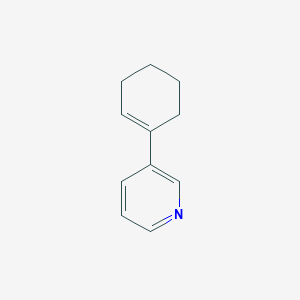
![3-[(Pyridin-2-yl)methyl]phenol](/img/structure/B8692477.png)


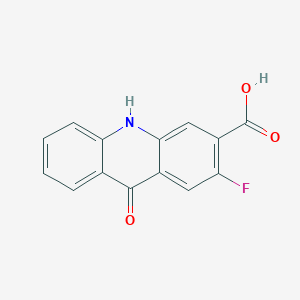
![5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B8692514.png)
